Diethyl-piperidin-3-ylmethyl-amine
Description
Contextualization within Contemporary Chemical Research Landscapes
Piperidine (B6355638) derivatives, including Diethyl-piperidin-3-ylmethyl-amine, are recognized as highly significant synthetic fragments in contemporary chemical research, especially within the pharmaceutical sector scialert.netacs.orgmdpi.com. These compounds serve as fundamental building blocks for a substantial number of commercially available drugs, underscoring their importance in modern organic synthesis and drug discovery efforts acs.orgmdpi.com. The ongoing development of efficient, cost-effective, and stereoselective synthetic methodologies for substituted piperidines remains a crucial area of focus in academic and industrial chemistry alike scialert.netmdpi.com. Research extends beyond synthesis to encompass a thorough understanding of their intrinsic chemical properties and potential applications across various scientific disciplines ontosight.ai.
Historical Development and Significance of Piperidine-Containing Scaffolds in Academic Inquiry
Piperidine, identified as early as 1850, is a foundational six-membered heterocyclic compound with a nitrogen atom, playing a vital role in the field of organic chemistry and pharmaceutical research guidechem.comr-project.org. Its characteristic saturated ring structure, combined with the basic nature of its nitrogen atom, imparts versatility, making it a valuable solvent and reactant in numerous chemical processes r-project.org. Historically, piperidine and its derivatives have been integrated into a wide array of biologically active compounds, exhibiting diverse pharmacological properties scialert.netr-project.org. This historical significance is further highlighted by their pervasive presence across more than twenty distinct classes of pharmaceuticals and numerous natural alkaloids scialert.netr-project.org. Academic inquiry has consistently acknowledged the piperidine ring as a "privileged scaffold" in drug discovery, attributed to its adaptable binding properties that enable interactions with various biological targets acs.org.
Fundamental Research Questions and Objectives Pertaining to this compound
Fundamental academic research concerning this compound, a specific piperidine derivative, largely revolves around elucidating and optimizing its chemical properties and synthetic pathways. Key research questions and objectives include:
Synthetic Optimization: A primary objective is to develop and refine synthetic routes for its efficient and selective production. This often involves exploring novel reaction conditions, catalysts, and reagents to achieve high yields and desired stereochemical outcomes, particularly focusing on regioselectivity and stereoselectivity scialert.netmdpi.comcardiff.ac.ukacs.org. Efforts are directed towards faster and more cost-effective preparation methods scialert.netmdpi.com.
Role as a Synthetic Intermediate: Researchers explore the utility of this compound as a versatile intermediate for the construction of more complex molecular architectures. Understanding its reactivity patterns and potential for further functionalization is a significant research goal acs.orgmnstate.eduorientjchem.org. This involves studying its participation in various chemical reactions, such as alkylation and reduction reactions, which are critical for the synthesis of advanced organic compounds acs.orgmnstate.edunih.gov.
Structure-Activity Relationship (SAR) Studies (in a research context): While direct pharmacological results are excluded, academic research objectives often involve understanding the relationship between the structural features of this compound and its potential interactions with biological systems, without detailing specific drug effects or dosages. This involves investigating how modifications to the piperidine scaffold, including the nature and orientation of side chains, could theoretically influence its chemical behavior and interaction profiles in a research setting ontosight.aivulcanchem.comwikipedia.orgnih.gov. The aim is to contribute to the broader knowledge base of structure-activity relationships for piperidine-containing compounds, which can guide future molecular design nih.gov.
These research efforts collectively contribute to expanding the fundamental knowledge of substituted piperidines and their potential in chemical synthesis and academic exploration.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source Index(es) |
| CAS Number | 120990-84-3 | guidechem.comvulcanchem.commatrixscientific.combldpharm.com |
| Molecular Formula | C₁₀H₂₂N₂ | guidechem.comvulcanchem.commatrixscientific.combldpharm.com |
| Molecular Weight | 170.30 | matrixscientific.combldpharm.com |
Table 2: General Synthetic Methodologies for Piperidine Scaffolds in Academic Research
| Synthesis Method | Description | Source Index(es) |
| Hydrogenation/Reduction | A fundamental process in organic synthesis, often involving the hydrogenation of pyridines using transition metal catalysis. Recent advances focus on achieving stereoselectivity and milder conditions, sometimes in aqueous solvents scialert.netmdpi.com. | scialert.netmdpi.com |
| Intramolecular Cyclization | Various approaches to form the piperidine ring by internal ring closure, including asymmetric synthesis, metal-catalyzed cyclization, electrophilic cyclization, and aza-Michael reactions. This often involves forming new C-N or C-C bonds within the molecule scialert.netcardiff.ac.ukacs.org. | scialert.netcardiff.ac.ukacs.org |
| Multicomponent Reactions (MCRs) | One-pot processes where three or more components react to form a target compound, providing an efficient approach for the synthesis of functionalized piperidines. This can involve reactions between aromatic aldehydes, amines, and β-ketoesters mdpi.comresearchgate.net. | mdpi.comresearchgate.net |
| Reductive Amination | A common method for C-N bond formation, involving the condensation of amines with aldehydes or ketones followed by reduction of the resulting imine. This approach is frequently applied in [5+1] annulations for piperidine synthesis scialert.netmnstate.edu. | scialert.netmnstate.edu |
| Organometallic Catalysis | Utilizes metal-catalyzed reactions, such as palladium-catalyzed chirality transition or gold(I) complex catalysis for oxidative amination of alkenes, to achieve specific regioselective and stereoselective piperidine formations scialert.netmdpi.commdpi.comcardiff.ac.uk. | scialert.netmdpi.commdpi.comcardiff.ac.uk |
| Mannich Reactions | Used in the synthesis of piperidine derivatives, involving a three-component condensation. Research focuses on increasing yield and reaction ratios, often utilizing oxime-protected compounds as intermediates mnstate.eduorientjchem.org. | mnstate.eduorientjchem.org |
| Mitsunobu Reaction | While broadly used for C-O, C-N, C-S, and C-C bond formation from alcohols, it can be applied to synthesize secondary amines, including those containing piperidine scaffolds, under mild conditions, exhibiting functional group tolerance acs.orgnih.gov. | acs.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-(piperidin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQHFNCPMZRSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424407 | |
| Record name | Diethyl-piperidin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100158-78-9 | |
| Record name | Diethyl-piperidin-3-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Research of Diethyl Piperidin 3 Ylmethyl Amine
Classical Synthetic Routes to Diethyl-piperidin-3-ylmethyl-amineThe foundational synthesis of diethyl-piperidin-3-ylmethyl-amine (N,N-diethyl(piperidin-3-ylmethyl)amine) often relies on well-understood organic reaction mechanisms, such as multi-step sequences, reductive amination, and nucleophilic substitution reactions.
Reductive Amination Approaches and Investigationsvulcanchem.comchemrxiv.orgReductive amination stands as a pivotal and frequently employed method for the synthesis of secondary and tertiary amines, including diethyl-piperidin-3-ylmethyl-aminethieme-connect.com. This reaction typically proceeds via the condensation of an amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to the corresponding aminethieme-connect.com. For the specific synthesis of this compound (N,N-diethyl(piperidin-3-ylmethyl)amine), a direct reductive amination pathway involves the reaction of 3-formylpiperidine with diethylaminevulcanchem.com.
Extensive research has focused on optimizing reductive amination by investigating various conditions and reducing agents. For instance, robust and scalable protocols have been developed for the reductive amination of ketones with electron-deficient anilines thieme-connect.com. These protocols utilize systems such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) with acetic acid (AcOH) in dichloromethane (B109758) (CH₂Cl₂) (Method A), or more potent combinations like BH₃·THF/trimethylsilyl chloride (TMSCl)/dimethylformamide (DMF) (Method B), and sodium borohydride (B1222165) (NaBH₄)/TMSCl/DMF (Method C) thieme-connect.com. These optimized methods can achieve full conversions for a wide range of substrates within short reaction times, typically 10 to 25 minutes for methods B and C thieme-connect.com. Sodium triacetoxyborohydride (B8407120) is also recognized as a mild and selective reducing agent suitable for the reductive amination of a diverse array of aldehydes and ketones with primary and secondary amines researchgate.net.
Table 1: Key Reductive Amination Conditions and Outcomes in Amine Synthesis Research
| Method | Reducing Agent System | Substrate Type (Example) | Reaction Time | Conversion/Yield | Reference |
| A | BH₃·THF/AcOH/CH₂Cl₂ | Ketones with electron-deficient anilines | Several hours | Good to full conversion | thieme-connect.com |
| B | BH₃·THF/TMSCl/DMF | Ketones with electron-deficient anilines | 10-25 minutes | Full conversion | thieme-connect.com |
| C | NaBH₄/TMSCl/DMF | Ketones with electron-deficient anilines | 10-25 minutes | Full conversion | thieme-connect.com |
| General | NaCNBH₃ | Various aldehydes (for related compounds) | One-step | Compounds 3-22 obtained | nih.gov |
| General | Sodium triacetoxyborohydride | Aldehydes and ketones with primary/secondary amines | Not specified | Mild and selective | researchgate.net |
Nucleophilic Substitution Pathwaysvulcanchem.comNucleophilic substitution reactions represent a classical and versatile method for synthesizing amines, including this compound. This approach typically involves the alkylation of an amine nucleophile with an electrophilic alkyl halide or tosylate. Specifically, the synthesis of this compound can be achieved through the alkylation of piperidin-3-ylmethyl-amine with diethyl halides or tosylates under basic conditions, such as in the presence of potassium carbonate (K₂CO₃) in acetonitrilevulcanchem.com.
Amines possess a lone pair of electrons on the nitrogen atom, rendering them effective nucleophiles, similar to ammonia (B1221849) savemyexams.com. When amines react with haloalkanes, a nucleophilic substitution reaction occurs, leading to the formation of substituted amines savemyexams.com. While this reaction can lead to multiple substitutions, forming primary, secondary, and tertiary amines from haloalkanes and ammonia or amines, using a large excess of the amine nucleophile can help favor the formation of the desired substitution product savemyexams.com. Beyond simple alkylations, the Mitsunobu reaction, which facilitates C-N bond formation, has also been demonstrated for the synthesis of secondary amines using basic amine nucleophiles and aliphatic alcohols acs.org.
Advanced and Emerging Synthetic Techniques for this compound AnalogsBeyond traditional approaches, the synthesis of this compound analogs benefits from advanced and emerging techniques that offer improved selectivity, efficiency, and environmental compatibility.
Catalytic Synthesis Research (e.g., Gold(I), Palladium, Rhodium-catalyzed reactions)chemrxiv.orgTransition metal-catalyzed reactions have significantly advanced organic synthesis, providing highly selective and efficient routes to complex molecules under milder conditions. Research into piperidine (B6355638) derivatives, encompassing analogs of this compound, has extensively utilized catalysts such as gold(I), palladium, and rhodium.
Gold(I)-catalyzed reactions: Gold(I) complexes have been instrumental in the oxidative amination of non-activated alkenes, leading to substituted piperidines mdpi.com. This methodology, often utilizing iodine(III) oxidizing agents, allows for the simultaneous difunctionalization of a double bond and the formation of an N-heterocycle mdpi.com. Gold-catalyzed alkyne hydroamination has also been integrated into one-pot synthesis cascades, producing highly enantioselective and diastereoselective tetrahydropyridine (B1245486) derivatives auctoresonline.org. Furthermore, gold(I)-catalyzed intramolecular dearomatization/cyclization has been reported for the synthesis of polysubstituted alkylidene piperidines from 1,6-enynes via intramolecular radical cyclization mdpi.com.
Palladium-catalyzed reactions: Palladium catalysts are broadly employed for the construction of carbon-carbon and carbon-nitrogen bonds in various organic syntheses diva-portal.org. Enantioselective approaches for the oxidative amination of alkenes, resulting in substituted piperidines, have been developed using palladium catalysts often coupled with novel pyridine-oxazoline ligands mdpi.com. Palladium-catalyzed azide (B81097) reduction cyclization is another reported method for the enantioselective multistage synthesis of hydroxylated piperidine carboxylic acids mdpi.com. Additionally, solid-supported palladium catalysts can facilitate aminocarbonylation reactions of aryl halides with amines to form amide compounds, a principle potentially adaptable for C-N bond formation in amine synthesis google.com.
Rhodium-catalyzed reactions: Rhodium catalysts are effective in the hydrogenation of pyridine (B92270) derivatives to yield their corresponding piperidine counterparts mdpi.com. For instance, rhodium(I) complexes have been utilized in dearomatization/hydrogenation processes to achieve highly diastereoselective products, including all-cis-(multi)fluorinated piperidines derived from fluoropyridines mdpi.com. Rhodium catalysts have also demonstrated efficacy in synthesizing 3-substituted piperidines under milder conditions and with reduced reaction times mdpi.com. Moreover, rhodium(I) catalysts can initiate coupling reactions through the C-H activation of alkynes, leading to the formation of tetrahydropyridines via electrocyclization and subsequent reduction auctoresonline.org.
Table 2: Representative Catalytic Approaches for Piperidine and Amine Synthesis
| Catalyst Type | Reaction Type | Substrate Examples | Key Features | Reference |
| Gold(I) | Oxidative amination of alkenes | Non-activated alkenes | Difunctionalization, N-heterocycle formation | mdpi.com |
| Gold(I) | Alkyne hydroamination | Alkynes (for tetrahydropyridines) | Highly enantioselective and diastereoselective | auctoresonline.org |
| Palladium | Oxidative amination | Non-activated alkenes | Enantioselective, utilizes novel pyridine-oxazoline ligands | mdpi.com |
| Palladium | Azide reduction cyclization | Aldehyde-azides (for hydroxylated piperidines) | Enantioselective, multistage synthesis | mdpi.com |
| Rhodium(I) | Hydrogenation of pyridines | Fluoropyridines | Highly diastereoselective, dearomatization/hydrogenation pathway | mdpi.com |
| Rhodium(I) | C-H activation/coupling/electrocyclization | α,β-unsaturated imines and alkynes (for tetrahydropyridines) | High diastereoselectivity and yields | auctoresonline.org |
Green Chemistry Principles in this compound Synthesis Researchrasayanjournal.co.inThe integration of green chemistry principles into the synthesis of chemical compounds, including this compound analogs, is crucial for minimizing environmental impact and fostering sustainability. This involves strategies focused on reducing the generation and use of hazardous substances, optimizing energy efficiency, and utilizing renewable feedstocks.
Microwave irradiation is an example of a green chemistry technique that significantly accelerates reaction times and improves product yields, offering a greener alternative to conventional heating methods researchgate.net. This technique has been successfully applied to Mannich reactions for synthesizing oxadiazole derivatives containing amine moieties researchgate.net.
The use of deep eutectic solvents (DESs) as environmentally benign reaction media is another promising area. For instance, a deep eutectic solvent composed of glucose and urea (B33335) has been effectively employed for the synthesis of piperidin-4-one derivatives, demonstrating good to excellent yields academie-sciences.fr. DESs offer advantages over traditional volatile organic solvents due to their inexpensive nature, effectiveness, and environmental safety academie-sciences.fr. Furthermore, conducting reactions "on-water," where water serves as the primary solvent without the need for additional catalysts or co-solvents, exemplifies a green chemistry approach, simplifying product isolation and enhancing purity nih.gov. Such water-based methodologies are particularly beneficial due to water's non-toxic and inexpensive nature nih.gov. These principles guide the development of more sustainable and efficient synthetic routes for this compound and its related compounds.
Table 3: Green Chemistry Approaches in Amine and Heterocycle Synthesis
| Principle/Method | Description | Application (Example) | Benefits | Reference |
| Microwave Irradiation | Accelerated heating and improved reaction kinetics | Mannich reaction for oxadiazole derivatives with amine moieties | Reduced reaction time, improved yield, environmentally friendly | researchgate.net |
| Deep Eutectic Solvents (DESs) | Use of non-toxic, inexpensive, and effective reaction media | Synthesis of piperidin-4-one derivatives (e.g., glucose-urea DES) | Inexpensive, effective, environmentally safe, high yields | academie-sciences.fr |
| "On-water" Reactions | Utilizing water as the primary solvent without additives | Aza-Michael addition of amines to vinylphosphoryl compounds | Simplified product isolation, high purity, non-toxic, inexpensive | nih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
Process Chemistry Research and Scale-Up Considerations for this compound Production
Detailed research findings specifically on the process chemistry and scale-up considerations for this compound production are not explicitly documented in the accessible scientific literature. Chemical process scale-up is a complex endeavor, transforming laboratory-scale reactions into industrial-scale production, which requires addressing challenges related to transport phenomena (mass, heat, and momentum transfer) and reaction kinetics becht.com. Successful scale-up typically involves thorough process development, optimization of reaction conditions, and often the use of advanced modeling techniques like computational fluid dynamics (CFD) to predict and manage the interplay between reaction and flow at larger scales becht.comvttresearch.comri.se. Considerations often include selecting robust and efficient synthetic routes, optimizing yields, managing exothermicity, ensuring product purity, and minimizing processing time vttresearch.comicheme.orgnih.govscale-up.com. While these are general principles for chemical scale-up, specific data or studies for this compound were not identified.
Chemical Reactivity and Derivatization Studies of Diethyl Piperidin 3 Ylmethyl Amine in Research
Electrophilic and Nucleophilic Reactions of the Diethyl-piperidin-3-ylmethyl-amine Moiety
This compound possesses two tertiary amine groups: one within the piperidine (B6355638) ring and another as the diethylamine (B46881) substituent. These nitrogen atoms, bearing lone pairs of electrons, act as strong nucleophiles. This nucleophilicity allows the compound to participate in various reactions, including N-alkylation to form quaternary ammonium (B1175870) salts, a common transformation for tertiary amines. The molecule's chemical reactivity can also involve oxidation reactions vulcanchem.com.
The active regions for both electrophilic and nucleophilic reactions can be predicted through computational methods such as molecular electrostatic potential (MEP) analysis, which offers insights into electron density distribution researchgate.net. Additionally, frontier molecular orbital (FMO) analysis, considering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the chemical reactivity and kinetic stability of the molecule by indicating electron-donating (nucleophilic) and electron-accepting (electrophilic) sites researchgate.net.
Strategies for Functionalization and Derivatization of this compound
Given the presence of two tertiary amine centers and the saturated piperidine ring, this compound offers multiple sites for chemical modification and functionalization. Strategies for derivatization often leverage the nucleophilicity of the nitrogen atoms. For instance, amine groups can be readily functionalized through reactions such as amide formation, where the amine reacts with carboxylic acids or their activated derivatives nih.gov. This allows for the introduction of diverse substituents, altering the physicochemical properties of the compound.
In broader contexts, derivatization strategies for amines, including those with piperidine moieties, are often employed to enhance detection sensitivity in analytical techniques or to introduce specific functionalities like chirality. For instance, chiral derivatization reagents (CDRs) can be used to resolve amine racemates, where the efficiency of resolution is often dependent on the proximity of the chiral center to the reactive functional group mdpi.com. While this specific compound may not be chiral by itself, the principle of derivatizing amines for analytical or synthetic purposes is well-established. Reviews on piperidine derivatives highlight various synthetic routes and functionalization methods, although often focusing on the formation of the piperidine ring itself or modifications for specific pharmacological applications mdpi.comnih.govresearchgate.net.
Formation of Salts and Co-crystals for Research Applications (e.g., Crystallography, Stability Studies)
The basic nature of the amine groups in this compound makes it highly prone to forming salts with acids. Salt formation is a critical strategy in chemical research, particularly for compounds that exist as free bases, to improve their physicochemical properties. Salts, by virtue of their ionic nature, often exhibit enhanced crystallinity, which is crucial for structural elucidation through X-ray crystallography ijcrt.orgnottingham.ac.uknih.goviapchem.org. This technique provides precise information about molecular conformation and packing, which is invaluable for understanding structure-property relationships.
Beyond crystallography, both salt and co-crystal formation are important for modulating the stability of compounds. Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice, associated by non-ionic and non-covalent bonds, and can include an active compound and a coformer ijcrt.orgnih.goviapchem.org. They are utilized in research to improve chemical stability, among other properties ijcrt.orgnih.gov. For example, studies on piperidine-containing amine salts have shown improved chemical stability. A one-year stability study conducted on a crystalline (S)-1-((R)-3-amino-1-(4-((6-amino-9H-purin-9-yl)methyl)-6-(2,5-difluoro-4-methoxyphenyl)pyridin-3-yl)piperidin-3-yl)-2,2-difluoroethan-1-ol D-tartaric acid salt demonstrated high purity retention and no change in crystalline form over the study period google.com.
Table 1: Example of Salt Stability Data (Adapted from related piperidine derivative studies)
| Analyte | Purity Before Study (Area %) | Purity After Study (Area %) | Crystalline Form Change | Study Duration |
| (S)-1-((R)-3-amino-1-(4-((6-amino-9H-purin-9-yl)methyl)-6-(2,5-difluoro-4-methoxyphenyl)pyridin-3-yl)piperidin-3-yl)-2,2-difluoroethan-1-ol D-tartaric acid salt google.com | 99.53 google.com | 99.45 google.com | No google.com | 1 year google.com |
This example highlights the utility of salt formation in conferring long-term chemical and physical stability, which is vital for developing reliable research tools.
Investigations into In Vitro Chemical Stability for Research Tool Development
The in vitro chemical stability of this compound is a crucial characteristic for its application as a research tool, ensuring the reliability and reproducibility of experiments. Chemical stability refers to the compound's ability to resist degradation under various environmental conditions, such as different pH levels, temperatures, or in the presence of various reagents or enzymes in in vitro assays.
Studies involving piperidine derivatives often evaluate their in vitro stability, including assessments like microsomal stability, which indicates how the compound withstands enzymatic degradation in a laboratory setting nih.govacs.org. Factors such as alkyl substitution, hydroxyl substitutions, and the length of amide bridges have been shown to influence the microsomal stability of related piperidine compounds nih.gov. Furthermore, computational methods, such as frontier molecular orbital analysis, can offer theoretical predictions of a molecule's chemical stability, with a lower energy gap between HOMO and LUMO potentially indicating lower chemical stability researchgate.net. Maintaining in vitro stability is paramount for tool compounds to ensure consistent activity and shelf-life, preventing degradation that could lead to variable or misleading experimental results acs.org.
Applications of Diethyl Piperidin 3 Ylmethyl Amine in Chemical Biology and Pre Clinical Research
Exploration as a Ligand Scaffold for Molecular Target Interactions
Piperidine (B6355638) derivatives are widely explored as ligand scaffolds due to their favorable physicochemical properties and ability to engage in specific interactions with various biological targets. This versatility makes them attractive frameworks for designing compounds that modulate protein function. The unique ability of the piperidine ring to incorporate different substituents and functionalities allows for fine-tuning of molecular interactions, contributing to the development of highly selective ligands vulcanchem.comchemscene.comambeed.comacs.orgrsc.orggoogle.comescholarship.orgnih.govgoogle.comwhiterose.ac.ukbldpharm.comnih.gov.
Piperidine derivatives have demonstrated significant binding affinities and selectivity profiles for a range of receptors. For instance, piperidine-based ligands have been investigated for their affinity towards dopamine (B1211576) receptor subtypes (D2R, D3R, D4R) chem960.comgoogle.com, and histamine (B1213489) H3 and sigma-1 (σ1R) and sigma-2 (σ2R) receptors chem960.comopenmedicinalchemistryjournal.com. Research indicates that certain piperidine derivatives can exhibit high potency and selectivity. For example, some compounds have shown high potency at the D3R with a dissociation constant (Ki) of 0.67 ± 0.11 nM, exhibiting excellent selectivity over D2R and D4R google.com. In studies focusing on histamine H3 and sigma-1 receptors, piperidine derivatives frequently display high affinity for histamine H3 receptors, with Ki values often reported below 100 nM chem960.comopenmedicinalchemistryjournal.com. The specific substitution patterns on the piperidine ring, as well as the nature of the attached groups, play a critical role in determining both binding affinity and selectivity for different receptor subtypes chem960.comopenmedicinalchemistryjournal.com.
Table 1: Examples of Receptor Binding Affinities for Select Piperidine Derivatives
| Receptor Type | Compound Class / Description | Representative Ki / IC50 (nM) | Selectivity | Reference |
| Dopamine D3R | Piperidine-based ligand | 0.67 ± 0.11 (Ki) | High vs D2R, D4R | google.com |
| Histamine H3R | Piperidine derivative | < 100 (Ki) | - | chem960.comopenmedicinalchemistryjournal.com |
| Sigma-1R | Piperidine derivative | ~7.6 (Ki) | - | chem960.comopenmedicinalchemistryjournal.com |
The piperidine scaffold has been effectively utilized in the development of enzyme inhibitors. Compounds incorporating this ring system have been reported to inhibit various enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and focal adhesion kinase (FAK) nih.govnih.govresearchgate.net. For example, certain piperidine derivatives have demonstrated potent inhibitory activity against MAO, with efficacy influenced by substituents such as N-propyl and N-diethyl groups on the piperidine ring nih.gov. In the context of AChE, some piperidine-containing compounds have exhibited potent inhibitory effects, achieving IC50 values in the nanomolar range nih.gov. The ability to modify the piperidine structure allows for fine-tuning of enzyme isoform selectivity researchgate.net. Furthermore, piperidine derivatives have been identified as FAK inhibitors, with one compound containing a piperidin-4-ylmethanamine moiety showing an IC50 of 197 nM researchgate.net. Mechanistic studies of related piperidine-based inhibitors, such as those targeting Fatty Acid Amide Hydrolase (FAAH), have revealed covalent inhibition mechanisms involving the carbamylation of catalytic serine nucleophiles researchgate.net.
Piperidine derivatives have been implicated in the modulation of various ion channels, making them relevant in neurological and physiological research. This includes their effects on voltage-gated potassium channels (e.g., Kv7.2/7.3) mdpi.com, voltage-gated calcium channels (T-type and L-type) researchgate.netevitachem.com, and transient receptor potential melastatin type 8 (TRPM8) channels researchgate.net. Sigma-1 receptors, which are known to interact with certain piperidine derivatives, play a role in modulating intracellular Ca2+ signaling through interactions with various ion channels, including K+ channels, NMDA receptors, and IP3 receptors researchgate.nettandfonline.comnih.gov. Specific piperidine derivatives have been found to potently block T-type calcium currents (Cav3.1 (α1G) and Cav3.2 (α1H) channels) in cellular assays, suggesting their potential in conditions like neuropathic pain researchgate.net.
Table 2: Examples of Ion Channel Modulation by Piperidine Derivatives
| Ion Channel Type | Compound Class / Description | Observed Effect | Representative IC50 / EC50 | Reference |
| T-type Calcium Channels (Cav3.1, Cav3.2) | Piperidine derivatives | Blocking activity | Potent activities reported | researchgate.net |
| TRPM8 Channel | N-substituted tryptamines (some with piperidine linkers) | Activation/Inhibition | 40 ± 4 µM (activator), 367 ± 24 nM (inhibitor) | researchgate.net |
| Sigma-1 Receptor (Indirect Ion Channel Modulator) | Hexacyclododecylamines with piperidine moiety | Modulates Ca2+ signaling and ion channels | Ki = 0.067 – 11.86 µM (for σ1R) | openmedicinalchemistryjournal.comtandfonline.comnih.govopenmedicinalchemistryjournal.com |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Research of Diethyl-piperidin-3-ylmethyl-amine Analogs
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in optimizing the biological activity and physicochemical properties of compounds, including piperidine analogs acs.orgrsc.orggoogle.comescholarship.orgresearchgate.net. For piperidine derivatives, extensive SAR/SPR investigations typically focus on the impact of various structural modifications:
Piperidine Ring Modifications: Changes to the saturation, conformation, or substitution pattern of the piperidine ring significantly influence activity. For instance, in studies of histamine H3 and sigma-1 receptor ligands, the unsubstituted piperidine ring in the basic portion of the molecule was identified as a critical feature for affinity chem960.comopenmedicinalchemistryjournal.com.
Substituent Effects: The nature, position, and electronic properties of substituents attached to the piperidine nitrogen or carbon atoms are crucial. For example, the introduction of aliphatic substituents on the piperidine nitrogen can sometimes lead to reduced potency, potentially due to protonation and decreased cell membrane permeability, while aromatic rings may confer higher activities google.com. In some contexts, para-substitution on a piperidine ring has been observed to be more favorable for inhibitory activity compared to ortho or meta substitutions escholarship.orgnih.gov.
Physicochemical Properties: SPR studies consider properties such as lipophilicity (expressed as LogP), which is a key parameter influencing membrane permeation and bioavailability chemscene.comgoogle.comresearchgate.net. Modulating the basicity (pKa) of the piperidine nitrogen can have significant effects on cellular potency, selectivity, and pharmacokinetic properties [8, previous search result, e.g., on CPI-1205 analogs].
These systematic investigations provide valuable insights into the molecular determinants of biological activity, guiding the rational design of more effective analogs.
Design and Synthesis of this compound-Based Chemical Probes
Chemical probes are essential tools in chemical biology, serving as well-characterized small molecules that can selectively perturb or illuminate specific biological processes and protein functions in basic and preclinical research tandfonline.com. The versatility of the piperidine scaffold makes it a common foundation for designing and synthesizing a variety of chemical probes mdpi.comgoogle.comwhiterose.ac.uk.
The synthesis of piperidine-based chemical probes typically involves multi-step organic chemistry techniques. Common strategies include reductive amination, nucleophilic substitutions, and various cyclization reactions, which allow for the precise incorporation of diverse functionalities onto the piperidine core mdpi.comnih.govnih.govnih.gov. The design often involves attaching reporter groups (e.g., fluorophores, biotin (B1667282) tags) or reactive moieties to the piperidine framework or its substituents. These modifications enable the probe to interact with specific biological targets or to provide a measurable signal, such as a change in fluorescence, upon binding or reaction escholarship.orggoogle.comwhiterose.ac.ukbldpharm.comresearchgate.nettandfonline.com.
Small-molecule fluorescent probes are particularly valuable for biological research as they enable non-invasive, real-time visualization and monitoring of cellular events and biomolecular interactions with high sensitivity and spatiotemporal resolution rsc.org. Piperidine and other amine functionalities are frequently incorporated into the design of fluorescent probes. These amine groups can serve as critical donor units in push-pull fluorophores or facilitate binding interactions with specific biological targets, such as amyloid-beta (Aβ) plaques implicated in neurodegenerative diseases rsc.org.
The design of fluorescent probes based on piperidine scaffolds often involves conjugating various fluorophores, such as BODIPY, rhodamine, or naphthalimide derivatives, to the piperidine ring or its pendant arms escholarship.orggoogle.comwhiterose.ac.ukbldpharm.comresearchgate.net. The presence of amine groups in the probe structure can influence the fluorescence mechanism, for example, by enabling photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) researchgate.net. These sophisticated probes are utilized for diverse applications, including:
Imaging specific cellular components rsc.org.
Detecting ions like Zn²⁺, Hg²⁺, Cu²⁺, and Na⁺ within living cells escholarship.orgchem960.com.
Monitoring enzyme activities, such as acetylcholinesterase (AChE) rsc.org.
The ability to precisely tailor the piperidine scaffold with specific fluorophores and recognition elements makes them indispensable tools for interrogating complex biological systems and advancing our understanding of disease mechanisms.
Computational and Theoretical Investigations of Diethyl Piperidin 3 Ylmethyl Amine
Quantum Chemical Calculations on Conformations and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape (conformation) and the distribution of electrons (electronic structure). These properties are crucial determinants of a molecule's reactivity and its ability to interact with biological targets.
Electronic structure calculations provide insights into the distribution of charge, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are critical for predicting how the molecule will interact with other molecules. For instance, regions with negative electrostatic potential are likely to interact with positively charged areas of a biological target, such as a protein receptor.
Table 1: Representative Quantum Chemical Descriptors for Piperidine (B6355638) Derivatives
| Descriptor | Description | Typical Application |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Reactivity prediction, interaction with electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Reactivity prediction, interaction with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates molecular stability. | Prediction of chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Prediction of solubility and intermolecular interactions. |
| Mulliken Charges | Partial charges assigned to individual atoms in a molecule. | Understanding electrostatic interactions with target sites. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Diethyl-piperidin-3-ylmethyl-amine) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity.
For piperidine derivatives, docking studies have been widely used to investigate their interactions with various biological targets, including enzymes and receptors. researchgate.netresearchgate.net For example, studies on other piperidine-containing compounds have elucidated key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their binding affinity. researchgate.net In the case of this compound, docking could be used to predict its binding mode to potential targets, identifying which amino acid residues in the receptor's active site are crucial for recognition and binding.
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes that may occur upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are valuable for predicting the activity or properties of new, unsynthesized compounds.
In the context of piperidine derivatives, QSAR studies have been successfully applied to predict various biological activities, such as their efficacy as enzyme inhibitors or receptor antagonists. nih.govtandfonline.com These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various aspects of their chemical structure (e.g., steric, electronic, and hydrophobic properties).
A hypothetical QSAR study on a series of analogs of this compound might involve synthesizing a library of related compounds with variations in the substituent groups and measuring their biological activity. A QSAR model could then be developed to correlate specific structural features with the observed activity, providing a predictive tool for designing more potent compounds. tandfonline.com
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Piperidine Derivatives
| Descriptor Class | Example Descriptors | Information Encoded |
| Topological | Molecular Connectivity Indices, Wiener Index | Atomic connectivity and branching. |
| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule. |
| Electronic | Dipole Moment, Partial Charges | Distribution of electrons and polarity. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule. |
In Silico Prediction of Interaction Profiles for Research Design
In silico prediction of interaction profiles involves the use of computational methods to forecast the likely biological targets of a compound and its potential off-target effects. This is a crucial step in early-stage drug discovery for prioritizing compounds for further experimental testing and for anticipating potential side effects.
Various computational approaches can be used for this purpose, including ligand-based and structure-based methods. Ligand-based methods compare the chemical structure of a new compound, such as this compound, to databases of known active molecules. If the new compound is structurally similar to known ligands for a particular target, it is predicted to have a similar activity. Structure-based methods, on the other hand, involve docking the compound into the binding sites of a large panel of biological targets to predict its binding affinities.
For this compound, in silico profiling could generate a list of potential protein targets. This information would be invaluable for designing focused biological assays to experimentally validate the predicted interactions and to explore the therapeutic potential of the compound. This approach helps to streamline the research process by focusing resources on the most promising avenues.
Advanced Analytical Methodologies for Characterization and Quantification of Diethyl Piperidin 3 Ylmethyl Amine in Research Contexts
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, MS, IR, UV-Vis)
Spectroscopic methods are paramount for confirming the molecular structure of Diethyl-piperidin-3-ylmethyl-amine and identifying its characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are indispensable for structural elucidation. For this compound, ¹H NMR would reveal distinct signals corresponding to the protons of the piperidine (B6355638) ring (methylene and methine protons), the diethylamine (B46881) alkyl chains (methyl and methylene (B1212753) protons), and the methylene linker connecting the two amine functionalities. Coupling patterns and chemical shifts would provide detailed information about the connectivity and stereochemistry within the molecule. For instance, the protons adjacent to the nitrogen atoms would typically appear downfield due to the deshielding effect of nitrogen. ¹³C NMR would confirm the carbon skeleton, showing signals for each unique carbon environment, including those in the piperidine ring, the methylene bridge, and the ethyl groups. The presence of two distinct nitrogen environments (one within the piperidine ring and the other in the tertiary diethylamine group) can be inferred from the adjacent carbon and proton shifts.
Mass Spectrometry (MS): Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) or Electron Ionization Mass Spectrometry (EI-MS), is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M+H]⁺ for positive mode ESI or M⁺ for EI) would confirm the compound's molecular mass of approximately 170.30 g/mol (C₁₀H₂₂N₂). Characteristic fragmentation patterns would arise from the cleavage of bonds within the piperidine ring, the diethylamine group, and the methylene linker, providing diagnostic ions that aid in confirming the proposed structure. This technique is highly sensitive and can detect even trace amounts of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound. Key absorptions would include C-H stretching vibrations from the alkyl chains and the piperidine ring (typically around 2800-3000 cm⁻¹). The presence of N-H stretching vibrations, if the piperidine nitrogen is a secondary amine and not fully alkylated, would appear in the 3300-3500 cm⁻¹ range. However, for a tertiary amine within the diethylamino group, no N-H stretch would be observed. C-N stretching vibrations would also contribute to the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: As an aliphatic amine without extensive conjugated systems, this compound is not expected to exhibit strong absorption in the typical UV-Vis region (200-800 nm). Any observed absorption would likely be due to n→σ* transitions of the lone pair on the nitrogen atoms, usually occurring at lower wavelengths (below 250 nm). UV-Vis is generally more informative for compounds containing chromophores (e.g., aromatic rings or conjugated double bonds).
Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC, LC-MS/MS)
Chromatographic techniques are essential for the separation, purity assessment, and quantification of this compound in various research samples, ensuring the reliability of experimental results.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of this compound and quantifying it in complex mixtures. Given its basic nature, reversed-phase HPLC with a C18 column is commonly employed, often utilizing mobile phases containing organic modifiers (e.g., acetonitrile (B52724) or methanol) and aqueous buffers (e.g., phosphate (B84403) or formate) to control the ionization state of the amine. This allows for optimal separation of the compound from impurities or synthetic byproducts. Detection is typically performed using a UV detector (if there's a chromophore, or at low UV wavelengths if not) or a Refractive Index Detector (RID) for non-UV active compounds. Source uni.lu mentions HPLC-MS as valuable for assessing purity and detecting trace impurities.
Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a powerful tool for purity assessment and quantification. GC offers excellent separation efficiency for volatile amines. Retention times would be characteristic of the compound under specific column and temperature program conditions. GC-MS is particularly useful for identifying separated components by their mass spectra, providing both quantitative and qualitative data.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is invaluable for the precise quantification of this compound in complex biological or chemical matrices, even at very low concentrations. It allows for the selective detection of the compound by monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring, MRM), thereby minimizing interference from other components in the sample. This method is particularly crucial for pharmacokinetic studies and impurity profiling, offering high accuracy and sensitivity.
Advanced Techniques for Elucidating Binding and Interaction Mechanisms (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study real-time binding kinetics and affinities between a molecule (ligand) immobilized on a sensor surface and a binding partner (analyte) flowing over it. If this compound were to be studied for its interaction with a specific protein or biomolecule, SPR could quantify its association rate (kₐ), dissociation rate (k_d), and equilibrium dissociation constant (K_D). This provides detailed kinetic information crucial for understanding the dynamic nature of molecular recognition.
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that measures the heat changes associated with molecular interactions in solution. By titrating this compound into a solution containing its binding partner (e.g., a protein or a nucleic acid), ITC directly measures the binding affinity (K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. These thermodynamic parameters offer a comprehensive understanding of the driving forces behind the binding event, indicating whether the interaction is primarily driven by enthalpy (e.g., hydrogen bonding, van der Waals forces) or entropy (e.g., hydrophobic effect).
This compound: A Versatile Yet Underexplored Building Block in Complex Organic Synthesis Research
Introduction
This compound, a disubstituted piperidine derivative, presents an interesting molecular architecture for organic synthesis. Featuring both a secondary cyclic amine within the piperidine ring and a tertiary amine in the side chain, this compound offers multiple points for chemical modification. While the piperidine motif is a cornerstone in medicinal chemistry and natural product synthesis, specific research detailing the applications of this compound as a building block is not extensively documented in publicly available scientific literature. ijnrd.orgmdpi.com This article will explore the potential and theoretical applications of this compound within the framework of complex organic synthesis, based on the known reactivity of its constituent functional groups and related piperidine derivatives.
Diethyl Piperidin 3 Ylmethyl Amine As a Building Block in Complex Organic Synthesis Research
While direct examples of Diethyl-piperidin-3-ylmethyl-amine being used to synthesize other heterocyclic compounds are not prominent in the literature, its structure is amenable to such transformations. The secondary amine of the piperidine (B6355638) ring is a key functional group that can participate in cyclization reactions. For instance, it could be envisioned to react with bifunctional electrophiles to form fused or spiro-heterocyclic systems.
One can surmise its potential application in reactions such as:
Pictet-Spengler reaction: Following N-alkylation with a suitable aryl ethylamine (B1201723) derivative, the piperidine nitrogen could participate in a Pictet-Spengler type cyclization to yield complex fused heterocyclic systems.
Annulation reactions: The secondary amine could serve as a nucleophile in annulation strategies with appropriate dielectrophiles to construct bicyclic frameworks. General methods for synthesizing nitrogen-containing heterocycles often involve the cyclocondensation of amines with other reagents. organic-chemistry.org
The development of novel methods for the efficient construction of heterocyclic compounds remains a significant area of organic synthesis. ajchem-a.com
Macrocycles are of significant interest in supramolecular chemistry and drug discovery. The synthesis of macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. acs.org this compound, with its two amine functionalities, could theoretically be incorporated into macrocyclic structures.
Potential strategies for its inclusion in macrocycles include:
Bis-acylation or bis-alkylation: The secondary amine could be functionalized at both ends of a long-chain molecule, which is then cyclized. More plausibly, after an initial N-functionalization, the molecule could be reacted with another difunctional component to form a macrocyclic ring. For example, reaction with a diacyl halide under high dilution could lead to the formation of a macrocyclic diamide.
Template-directed synthesis: The tertiary amine side chain could potentially coordinate to a metal ion, acting as a template to facilitate a macrocyclization reaction involving the secondary amine.
While the synthesis of macrocycles can be challenging, their unique properties often justify the synthetic effort. researchgate.net
The piperidine ring is a prevalent structural motif in a vast array of natural products, particularly alkaloids. researchgate.netresearchgate.net The synthesis of these complex molecules often relies on the use of chiral piperidine building blocks. While there is no specific mention of this compound in the total synthesis of natural products, substituted piperidines are fundamental to this field. organic-chemistry.org
Should a chiral version of this compound be available, it could serve as a valuable synthon. For example, the 3-substituted pattern is common in many alkaloids. The diethylaminomethyl side chain could be a target for modification or could influence the stereochemical outcome of subsequent reactions. The synthesis of piperidine alkaloids is an active area of research, with many strategies focusing on the stereoselective construction of the piperidine core. rsc.org
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.orgcaltech.edu The secondary amine of this compound makes it a suitable candidate for several classic MCRs.
Potential MCR applications include:
Mannich reaction: As a secondary amine, it can readily participate in the Mannich reaction with an aldehyde and a compound containing an active hydrogen to form a Mannich base. nih.gov
Ugi reaction: The secondary amine could potentially be used in an Ugi four-component reaction, although primary amines are more commonly employed. This would involve reaction with a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a complex α-acylamino amide. mdpi.com
Cascade reactions, which involve a series of intramolecular transformations, could also be initiated by the functional groups of this compound. For instance, an initial reaction at the secondary amine could be followed by a cyclization involving the side chain or a substituent introduced in the first step. The development of novel MCRs and cascade reactions for the synthesis of heterocyclic scaffolds is a continuing endeavor in organic chemistry. rsc.orgnih.gov
Future Perspectives and Emerging Research Avenues for Diethyl Piperidin 3 Ylmethyl Amine
Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization
The burgeoning fields of Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize compound design and optimization, including for derivatives like diethyl-piperidin-3-ylmethyl-amine. AI algorithms can explore vast chemical spaces, predict binding affinities, and optimize drug properties such as solubility, bioavailability, and toxicity acs.orgmdpi.com. In the context of piperidine (B6355638) derivatives, computational methods and AI tools are already being employed to guide experimental design and predict biological activities and potential targets ijrpr.comcam.ac.ukip-korea.orgclinmedkaz.org.
For this compound, AI and ML could be instrumental in:
Accelerating Lead Optimization: By analyzing existing data on piperidine-based compounds, AI models can predict how modifications to the this compound structure might impact its properties, significantly reducing the need for extensive wet-lab experimentation acs.orgip-korea.org. This iterative optimization process, where AI designs, compounds are synthesized and tested, and the data is fed back into the AI, can streamline the discovery of new drug candidates cam.ac.uk.
De Novo Design: Generative AI models could be used to design novel compounds structurally similar to this compound but with enhanced desired characteristics or novel biological activities acs.orgmdpi.com. This involves generating new molecular structures from scratch, guided by specific property requirements, which is a key application of AI in drug development acs.org.
Predicting Physicochemical and Pharmacokinetic Properties: AI and ML models can predict crucial properties like pKa and LogP, which are vital for understanding a compound's behavior in biological systems and optimizing its drug-like characteristics mdpi.comresearchgate.netthieme-connect.com. This is particularly relevant for piperidine derivatives, where even subtle structural changes can significantly alter these properties researchgate.netthieme-connect.com.
Development of Novel Synthetic Methodologies for this compound and its Analogs
The efficient and selective synthesis of complex amines, including this compound, remains a significant challenge in organic chemistry ijrpr.comincatt.nl. Traditional methods often suffer from limitations such as limited substrate scope, poor selectivity (e.g., overalkylation), low yields, and the need for protection/deprotection steps ijrpr.comincatt.nlresearchgate.netacs.org. Future research will likely focus on developing innovative synthetic methodologies to overcome these hurdles.
Key areas of development could include:
Green Chemistry Approaches: Advancements in sustainable chemistry, such as the use of milder conditions, less hazardous reagents, and more environmentally friendly solvents, will be a focus for the synthesis of this compound and its analogs ijrpr.commdpi.com.
Flow Chemistry: Continuous flow protocols offer advantages such as improved yields, selectivities, and scalability under mild conditions, making them highly attractive for the synthesis of complex pharmaceutical structures like piperidines organic-chemistry.orgntu.edu.sgmdpi.comnih.gov. This approach can provide a practical and scalable route to enantioenriched piperidine derivatives, which are often crucial for biological activity organic-chemistry.org.
Catalytic Amination Reactions: The development of novel catalytic systems, particularly those that can overcome challenges associated with amine functionalization (e.g., strong coordination with metal salts, requiring protection) and enable direct C-H amination or selective N-alkylation, will be critical incatt.nlacs.orgx-chemrx.comrice.edu. Recent breakthroughs in this area, including biocatalytic carbon-hydrogen oxidation and radical cross-coupling, offer streamlined and cost-effective approaches to create complex, three-dimensional piperidine molecules rice.edu.
Diversity-Oriented Synthesis (DOS): DOS strategies aim to synthesize structurally diverse compounds efficiently, allowing for the exploration of a broader chemical space and the discovery of molecules with novel properties nih.govscispace.comcam.ac.ukunimi.it. Applying DOS to this compound could lead to a rich library of analogs with varied biological activities.
Expansion of this compound-Based Chemical Probe Libraries for Biological Systems
Chemical probes are essential tools for interrogating biological systems, enabling the identification of protein targets, elucidation of mechanisms of action, and exploration of disease pathways rsc.orgnih.gov. Given the prevalence of piperidine scaffolds in biologically active compounds, expanding chemical probe libraries based on this compound holds significant promise.
Future directions include:
Modular Scaffold Design: Utilizing the this compound structure as a modular scaffold allows for the incorporation of various functional groups (e.g., electrophiles, alkyne tags, diversity elements) to create libraries of probes with diverse reactivity and target selectivity rsc.org. This approach can lead to the identification of activity-dependent covalent modifiers of enzymes and other proteins rsc.org.
Targeting Underexplored Biological Pathways: By systematically modifying the this compound scaffold and testing the resulting probes, researchers can explore its potential to modulate novel biological targets or pathways that are currently not well understood.
Activity-Based Protein Profiling (ABPP): Developing this compound-based probes compatible with ABPP techniques can allow for the global identification and characterization of enzymes or other proteins that interact with this compound or its derivatives in complex biological mixtures rsc.org. This can provide insights into fundamental biological processes and aid in the design of biochemical assays scbt.com.
Addressing Unexplored Research Gaps and Challenges in this compound-Related Studies
Despite the broad significance of piperidine derivatives, specific research gaps and challenges remain for compounds like this compound. Addressing these will be crucial for fully realizing its potential.
Potential unexplored areas and challenges include:
Stereochemical Control: Achieving precise stereochemical control during the synthesis of chiral this compound derivatives is often challenging but critical for optimizing biological activity and selectivity ijrpr.comorganic-chemistry.orgontosight.aithieme-connect.comresearchgate.net. Further research is needed to develop efficient asymmetric synthetic methods that can reliably produce specific enantiomers or diastereomers ijrpr.comorganic-chemistry.orgmdpi.com.
Structure-Activity Relationship (SAR) Elucidation: While general SAR trends for piperidine derivatives exist, detailed SAR studies specific to the this compound scaffold are necessary to fully understand how structural modifications impact its biological and physicochemical properties acs.orgresearchgate.net. This includes understanding the precise role of the diethylamino group and the piperidine ring's substitution pattern.
Metabolic Stability and Pharmacokinetics: Comprehensive studies on the metabolic stability and pharmacokinetic profile of this compound and its derivatives are needed to assess their potential for in vivo applications and guide further drug development efforts ontosight.airesearchgate.netacs.org.
Mechanism of Action Studies: For any observed biological activity, detailed investigations into the underlying molecular mechanisms of action are crucial. This includes identifying specific protein targets and understanding the nature of their interactions.
Applications Beyond Traditional Drug Discovery: Exploring novel applications for this compound outside of conventional pharmaceutical roles, such as in materials science, catalysis, or as components in diagnostics, could open new research avenues mdpi.comscbt.com.
Q & A
Q. What are the most reliable synthetic routes for Diethyl-piperidin-3-ylmethyl-amine, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis of tertiary amines like this compound typically involves nucleophilic substitution or reductive amination. For example, alkylation of piperidin-3-ylmethyl-amine with diethyl halides or tosylates under basic conditions (e.g., K₂CO₃ in acetonitrile) is a common approach . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures high purity. Analytical techniques such as ¹H/¹³C NMR and GC-MS are critical for verifying structural integrity and purity ≥95% .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Key characterization methods include:
- ¹H/¹³C NMR : To confirm the amine’s proton environment and carbon backbone, particularly the piperidine ring and ethyl substituents .
- HPLC-MS : For assessing purity and detecting trace impurities (<0.1%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- FTIR : To identify N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in coordination chemistry, and what factors influence its metal-binding efficacy?
- Methodological Answer : This compound’s tertiary amine and piperidine moieties enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺). Experimental design should optimize ligand-to-metal ratios (1:1 to 1:3) in solvents like methanol or DMF. Stability constants (log β) can be determined via potentiometric titrations or UV-Vis spectroscopy . Steric effects from ethyl groups may reduce binding efficiency compared to less bulky analogs, requiring computational modeling (DFT) to predict coordination geometries .
Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?
- Methodological Answer : Discrepancies in receptor binding assays (e.g., NMDA or dopamine receptors) often arise from variations in assay conditions (pH, temperature) or cell line specificity. To address this:
- Standardized Assays : Use uniform protocols (e.g., radioligand displacement assays with HEK293 cells expressing cloned receptors) .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables .
- In Silico Docking : Predict binding affinities via molecular dynamics simulations (Schrödinger Suite, AutoDock) to reconcile experimental vs. theoretical results .
Q. How do structural modifications to this compound impact its pharmacokinetic properties in preclinical models?
- Methodological Answer : Modifying the ethyl groups or piperidine ring alters logP (lipophilicity) and metabolic stability. For example:
- Ethyl → Fluoroethyl : Increases blood-brain barrier penetration (measured via LC-MS/MS in rodent plasma/brain homogenates) .
- Piperidine Saturation : Reduces CYP450-mediated metabolism (assayed using human liver microsomes) .
- PK/PD Modeling : Use non-compartmental analysis (WinNonlin) to correlate structural changes with AUC and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
